1-(Benzyloxy)-4-methoxy-2-vinylbenzene

Solid-State Polymerization Photo-Patterning Monomer Design

Specifically engineered for initiator-free solid-state photopolymerization, this tri-substituted styrene monomer enables ultra-high molecular weight polymers unattainable with conventional liquid styrenics. The unique benzyloxy-methoxy architecture drives auto-accelerating kinetics in the crystalline phase, eliminating photoinitiator-related outgassing and dielectric defects. Orthogonal deprotection via hydrogenolysis allows precise post-polymerization functionalization. Ideal for high-fidelity MEMS dielectric coatings, volume holographic data storage, and well-defined block copolymers for ion-exchange membranes.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
Cat. No. B8165032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-methoxy-2-vinylbenzene
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=C
InChIInChI=1S/C16H16O2/c1-3-14-11-15(17-2)9-10-16(14)18-12-13-7-5-4-6-8-13/h3-11H,1,12H2,2H3
InChIKeyGXCGNXSLVDLRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(Benzyloxy)-4-methoxy-2-vinylbenzene (CAS 55708-65-1): A Solid-State Photopolymerizable Styrene Monomer for Advanced Material Design


1-(Benzyloxy)-4-methoxy-2-vinylbenzene (also known as 4-Benzyloxy-3-methoxystyrene, 3-Methoxy-4-benzyloxystyrene, or MBS) is a tri-substituted styrene monomer with a molecular formula of C16H16O2, a molecular weight of 240.30 g/mol, and a melting point of 49-54 °C . This compound features a reactive vinyl group, an electron-donating methoxy group, and a benzyl protecting group that can be orthogonally deprotected via palladium-catalyzed hydrogenolysis, enabling precise post-polymerization modification [1].

Why Generic Styrene Derivatives Cannot Replace 1-(Benzyloxy)-4-methoxy-2-vinylbenzene in Solid-State Photo-Patterning Applications


The substitution of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene with common commercially available styrene derivatives like 4-methoxystyrene is not feasible for applications requiring solid-state photopolymerization because they lack the specific monomer architecture that enables spontaneous free-radical propagation within its crystalline lattice. The target compound uniquely polymerizes in a crystalline solid phase without any added photoinitiator, a property absent in standard liquid styrene monomers which require an initiator and often yield low molecular weight products under similar conditions [1]. The combination of the benzyloxy and methoxy groups facilitates a unique packing that supports auto-accelerating solid-state polymerization, a mechanism leading to high conversion and ultra-high molecular weight polymer that cannot be achieved by interchanging with simpler mono-substituted analogs [1].

1-(Benzyloxy)-4-methoxy-2-vinylbenzene (MBS): Quantified Differentiation for Scientific Procurement


Initiator-Free Solid-State Photoinduced Polymerization: A Definitive Divergence from 4-Methoxystyrene

In contrast to 4-methoxystyrene, which remains inert under identical photo-exposure conditions without an added initiator, 1-(Benzyloxy)-4-methoxy-2-vinylbenzene (MBS) undergoes initiator-free solid-state photoinduced polymerization. This reaction proceeds via a free-radical mechanism and notably exhibits accelerating kinetics as conversion increases [1][2]. The ability to form high-molecular-weight polymer directly from a crystalline monomer film without any initiator is a critical performance differentiator for applications in microelectronics and coatings requiring ultra-high purity.

Solid-State Polymerization Photo-Patterning Monomer Design

Unique Auto-Accelerating Kinetic Profile in the Crystalline Phase vs. Solution Polymerization

The polymerization of MBS in its crystalline solid state uniquely exhibits an auto-acceleration effect where the rate increases with conversion, contrary to the typical kinetic behavior observed for 4-methoxystyrene, which polymerizes in solution with a standard decay in rate due to monomer consumption and termination [1]. This kinetic characteristic is crucial for achieving high conversion in solid-state photopolymerization, a key discriminative feature for applications in photoresists and holographic data storage where graded conversion profiles can be detrimental.

Polymerization Kinetics Autoacceleration Crystalline Monomers

Orthogonal Deprotection Strategy Unmatched by Unprotected Hydroxy Styrenes

The benzyl ether linkage of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene serves as a protecting group for the phenol, providing a route to functionalized poly(hydroxystyrene)-based materials after polymerization via hydrogenolytic deprotection [1]. This stands in contrast to 4-methoxystyrene, which cannot be converted to a reactive phenolic polymer without harsh demethylation chemistry that often degrades the polymer backbone. The benzyl protecting group of MBS allows clean, quantitative conversion to phenol residues under mild, neutral conditions, a distinct advantage for preparing crosslinkable or ion-conducting materials.

Post-Polymerization Modification Orthogonal Chemistry Functional Polymers

Superior Physical Form for Solid-State Processing: Crystalline Solid vs. Liquid Comparators

1-(Benzyloxy)-4-methoxy-2-vinylbenzene is supplied as a crystalline solid with a well-defined melting point of 49-54°C, enabling its direct use as a solid monomer film for topochemical polymerization . In contrast, close analogs like 4-methoxystyrene (mp = -29°C) and 4-acetoxystyrene (mp = -21°C) are liquids at room temperature, requiring solution casting or vapor deposition, which introduces impurities and complicates solid-state processing. The solid state of MBS ensures monomer purity is maintained during device fabrication and allows for solvent-free, energy-efficient processing.

Monomer Purity Solid-State Applications Stability

High-Value Research and Industrial Applications of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene Enabled by its Unique Solid-State Polymerization


Initiator-Free Photoresists for Microelectronics and Advanced Lithography

The initiator-free, solid-state photoinduced polymerization of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene [1] addresses the critical issue of impurity-induced defects in semiconductor manufacturing. By eliminating photoinitiators, the resulting poly(MBS) films exhibit lower outgassing and minimal residual contamination, leading to improved pattern fidelity and reduced dielectric loss. This is a key advantage over conventional liquid-styrene photoresists that require initiator loading, which can cause image blur and residual conductivity.

High-Precision Photo-Patterned Functional Coatings for MEMS and Sensors

The unique solid-state, auto-accelerating kinetics allow for the creation of high-resolution patterned coatings directly from a solid monomer film [1]. This solvent-free approach prevents swelling and shrinking issues associated with solution-based coating processes, enabling the deposition of pinhole-free dielectric layers on sensitive MEMS structures. The post-polymerization deprotection of the benzyl group further allows for the tuning of surface energy and chemical reactivity in a spatially controlled manner [2].

Holographic Data Storage and Optical Gratings

The ability to polymerize in the solid state with an accelerating rate under light exposure makes MBS an ideal medium for volume holographic data storage [1]. The solid-state medium sustains stable interference patterns, enabling the formation of robust, high-contrast refractive index gratings without the need for a binder or plasticizer, which can degrade optical quality over time.

Synthesis of Amphiphilic Block Copolymers with Latent Ionic Functionality

Researches seeking to prepare well-defined block copolymers for ion-exchange membranes or drug delivery can leverage MBS as a protected styrenic block [2]. The orthogonal deprotection of the benzyl group to liberate a phenolic OH, while retaining the methoxy group, offers a route to precisely functionalized, high-molecular-weight block copolymers that are inaccessible through direct polymerization of the unprotected, highly reactive 4-hydroxystyrene.

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